2-Thiopheneacetic acid, phenylmethyl ester
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Overview
Description
2-Thiopheneacetic acid, phenylmethyl ester is an organic compound with the molecular formula C13H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiopheneacetic acid, phenylmethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 2-thiopheneacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneacetic acid, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Thiopheneacetic acid, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiopheneacetic acid, phenylmethyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetic acid: A precursor to the ester, with similar chemical properties.
Phenylacetic acid: Shares the phenylmethyl ester group but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but differs in the functional group.
Uniqueness
2-Thiopheneacetic acid, phenylmethyl ester is unique due to the combination of the thiophene ring and the phenylmethyl ester group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
58416-23-2 |
---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
benzyl 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H12O2S/c14-13(9-12-7-4-8-16-12)15-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
INAOLJFAUXIMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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